N1-((3-((3,4-dimethoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(pyridin-3-ylmethyl)oxalamide
Description
N1-((3-((3,4-dimethoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(pyridin-3-ylmethyl)oxalamide is a synthetic oxalamide derivative characterized by a complex heterocyclic scaffold. Key structural features include:
- A 1,3-oxazinan-2-yl core substituted with a 3,4-dimethoxyphenylsulfonyl group, enhancing electron-withdrawing and steric properties.
- An oxalamide linker bridging the oxazinan ring and a pyridin-3-ylmethyl moiety, which may confer hydrogen-bonding capabilities and influence bioavailability.
Properties
IUPAC Name |
N-[[3-(3,4-dimethoxyphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N'-(pyridin-3-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O7S/c1-30-17-7-6-16(11-18(17)31-2)33(28,29)25-9-4-10-32-19(25)14-24-21(27)20(26)23-13-15-5-3-8-22-12-15/h3,5-8,11-12,19H,4,9-10,13-14H2,1-2H3,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKGQEUAKEHHTQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCC3=CN=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-((3-((3,4-dimethoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(pyridin-3-ylmethyl)oxalamide is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, highlighting relevant research findings, case studies, and potential applications.
Structural Characteristics
The compound is characterized by the following structural elements:
- Oxazinan Ring : This cyclic structure is known for its diverse biological activities.
- Sulfonamide Group : Commonly associated with antibacterial properties.
- Aromatic Substituents : The presence of a dimethoxyphenyl group enhances its interaction with biological targets.
The molecular formula is with a molecular weight of approximately 491.6 g/mol .
Biological Activity Overview
Preliminary studies indicate that compounds with similar structures exhibit a range of biological activities, including:
- Antibacterial Activity : Sulfonamide derivatives are recognized for their ability to inhibit bacterial growth by interfering with folic acid synthesis. This suggests that this compound may possess similar properties .
- Anti-inflammatory and Analgesic Effects : Compounds containing oxazinan rings have shown potential in various pharmacological activities, including anti-inflammatory effects, which could be explored further in this compound .
- Insecticidal Properties : Similar compounds have been investigated for their insecticidal properties, indicating possible applications in pest control .
Case Studies
Several studies have focused on the biological activity of oxazinan derivatives and related compounds:
- A study on oxazine derivatives demonstrated significant anti-inflammatory and analgesic effects, suggesting that modifications in the oxazinan structure could enhance these properties .
- Another investigation highlighted the interaction of oxazinan compounds with specific enzymes and receptors, which could lead to therapeutic effects in various diseases .
Data Table: Biological Activities of Related Compounds
Synthesis and Modification
The synthesis of this compound involves several steps that allow for the modification of substituents to optimize biological activity. This synthetic versatility is crucial for enhancing pharmacological properties and tailoring the compound for specific therapeutic applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares N1-((3-((3,4-dimethoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(pyridin-3-ylmethyl)oxalamide with analogs identified in the evidence:
Key Insights:
Toxicity Trends : Compounds with dimethoxy or benzodioxole substituents (e.g., N1-(2,3-Dimethoxybenzyl)-N2-(2-(pyridine-2-yl)ethyl)oxalamide) show favorable safety profiles in preliminary studies, suggesting the target compound’s 3,4-dimethoxyphenyl group may reduce off-target effects .
Synthetic Challenges : The oxazinan ring’s sulfonation step (evident in the target compound) requires specialized purification methods (e.g., trituration or flash chromatography), contrasting with simpler amide couplings in analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
